2,3-Dimethylbenzenesulfonic acid
Overview
Description
2,3-Dimethylbenzenesulfonic acid is an organosulfur compound . It has the molecular formula C8H10O3S and a molecular weight of 186.23 . It is often stored in the form of alkali metal salts .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzenesulfonic acid consists of a benzene ring with two methyl groups (CH3) and a sulfonic acid group (SO3H) attached to it . The InChI code for the compound is 1S/C8H10O3S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) .Physical And Chemical Properties Analysis
2,3-Dimethylbenzenesulfonic acid has a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Scientific Research Applications
Electrochemical Applications
- Aqueous Organic Redox Flow Batteries: The derivative 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS) shows promise as an electrolyte material for aqueous organic redox flow batteries (ORBAT). It overcomes the Michael reaction issue with water, which is a problem for similar benzoquinones. DHDMBS demonstrates high chemical stability and efficiency in ORBAT, particularly in acidic media, making it a suitable candidate for energy storage applications (Hoober-Burkhardt et al., 2017).
Catalysts in Chemical Reactions
- Organotin Dication Complexes: The compound synthesized from 2,5-dimethylbenzenesulfonic acid and n-Bu2SnO forms a monomeric tin complex that shows remarkable catalytic efficiency in acylation reactions of alcohols and phenols (Chandrasekhar et al., 2002).
- Bismuth-Based Compounds: Compounds like phenylbismuth bis(2,5-dimethylbenzenesulfonate) and tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate) have been synthesized, demonstrating potential for various applications due to their unique structural properties (Sharutin et al., 2014; 2016).
Advanced Oxidation Processes
- Volatile Organic Compounds Mass Transfer: Advanced oxidation processes using O3/H2O2 can enhance dimethyldisulfide mass transfer in scrubbers, indicating potential applications in air treatment. The study showed significant improvements in the efficiency of these processes (Biard et al., 2011).
Polymerization Processes
- Polyaniline Copolymers: The copolymerization of aniline with anilinesulfonic acids, including 2-aminobenzenesulfonic acid derivatives, leads to conducting copolymers with distinct electrochemical and solubility properties. These copolymers have potential applications in advanced materials (Şahin et al., 2002).
Energy and Fuels
- Aquathermolysis of Extra-Heavy Oil: The catalyst dimethylbenzenesulfonic copper shows high efficiency in the catalytic aquathermolysis viscosity reduction of extra-heavy oil. Its unique composition, including hydrogen-donating ligands, enhances the conversion of heavy components to lighter ones, improving oil processing (Ren et al., 2015).
Green Chemistry
- Biofuel Production: The use of sulfonic acid-functionalized catalysts in conjunction with DMSO as a co-solvent facilitates the transformation of fructose in ethanol to 5-ethoxymethyl furfural (EMF), a valuable biofuel component. This shows potential in the sustainable production of advanced biofuels (Morales et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2,3-dimethylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXDRXVIRVJQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881225 | |
Record name | 2,3-Xylenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenesulfonic acid, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
25241-16-1, 25321-41-9 | |
Record name | 2,3-Dimethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25241-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025321419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Xylenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dimethylbenzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39HBC4LEH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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